molecular formula C18H18INO2 B6044559 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide

3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide

Cat. No. B6044559
M. Wt: 407.2 g/mol
InChI Key: ONOGQSCYHIIQHI-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, also known as EI-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of

Mechanism of Action

3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide works by inhibiting the activity of EH2. EH2 is an enzyme that plays a role in the metabolism of various compounds, including arachidonic acid, a precursor to inflammatory mediators. Inhibition of EH2 leads to a decrease in the levels of inflammatory mediators, which can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been shown to have antioxidant activity. It has also been found to reduce the levels of certain enzymes that are involved in the progression of liver disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results of experiments are reliable. However, one limitation of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is that it can be expensive to synthesize. Additionally, the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. Another direction is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, there is potential for the development of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide derivatives that exhibit improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-iodo-2-methylphenylamine with ethyl 4-bromo-2-methoxybenzoate in the presence of a palladium catalyst. The resulting intermediate is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. This method has been shown to produce high yields of pure 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One of the most notable applications is in the field of cancer research. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to inhibit the activity of a protein called epoxide hydrolase 2 (EH2), which is overexpressed in many types of cancer. Inhibition of EH2 has been shown to reduce the growth and metastasis of cancer cells. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as arthritis and asthma.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-17-10-7-15(19)12-13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOGQSCYHIIQHI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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